Methyl 3-fluorocyclopentane-1-carboxylate

描述

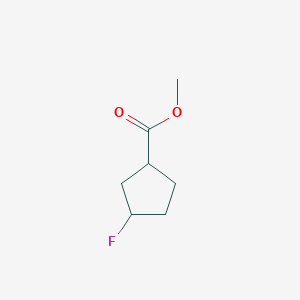

Methyl 3-fluorocyclopentane-1-carboxylate is an organic compound with the molecular formula C7H11FO2. It is a fluorinated ester, which is often used in various chemical syntheses and research applications due to its unique chemical properties. The compound is characterized by a cyclopentane ring substituted with a fluorine atom and a carboxylate ester group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluorocyclopentane-1-carboxylate typically involves the fluorination of cyclopentane derivatives followed by esterification. One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting 3-fluorocyclopentanone is then esterified using methanol and an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions helps in achieving the desired product quality.

化学反应分析

Types of Reactions

Methyl 3-fluorocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 3-fluorocyclopentanone or 3-fluorocyclopentanecarboxylic acid.

Reduction: 3-fluorocyclopentanol.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

科学研究应用

Synthesis and Chemical Properties

Methyl 3-fluorocyclopentane-1-carboxylate, with the CAS number 1876865-33-6, is synthesized through various methods involving cyclization and fluorination processes. The compound exhibits unique chemical properties due to the presence of the fluorine atom, which enhances its lipophilicity and biological activity.

Chemical Structure:

- Molecular Formula: C6H9FO2

- Molecular Weight: 132.13 g/mol

Radiopharmaceutical Development

One of the most notable applications of this compound is in the development of radiolabeled compounds for Positron Emission Tomography (PET) imaging. The compound can be modified to include radioactive isotopes such as fluorine-18, which is used in imaging agents for cancer detection.

Case Study:

A study demonstrated the synthesis and evaluation of radiolabeled derivatives of this compound for PET imaging. These derivatives showed promising results in detecting gliomas and metastatic brain cancers, indicating their potential as effective diagnostic tools in oncology .

Antitumor Activity

Fluorinated compounds have been widely studied for their antitumor properties. This compound has been explored as a potential building block for developing novel anticancer agents. Its structural modifications lead to increased stability and efficacy against various cancer cell lines.

Research Findings:

Research indicates that derivatives of this compound exhibit cytotoxic effects on tumor cells, enhancing their potential as therapeutic agents . The incorporation of fluorine into nucleoside analogs has shown improved activity against certain cancers, suggesting that this compound could play a role in developing new treatments .

Pharmacological Insights

The unique properties of this compound allow it to interact favorably with biological systems. Studies have shown that its derivatives can be selectively transported into cells via specific amino acid transport systems, enhancing their uptake in tumor tissues compared to normal tissues .

Summary of Applications

| Application Area | Description |

|---|---|

| Radiopharmaceuticals | Used in PET imaging for detecting tumors such as gliomas and metastatic cancers. |

| Antitumor Agents | Potential building block for developing novel anticancer drugs with improved efficacy. |

| Pharmacological Studies | Investigated for selective uptake in cancer cells via amino acid transport mechanisms. |

作用机制

The mechanism of action of Methyl 3-fluorocyclopentane-1-carboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

相似化合物的比较

Similar Compounds

Methyl cyclopentane-1-carboxylate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

Ethyl 3-fluorocyclopentane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

3-fluorocyclopentane-1-carboxylic acid: The carboxylic acid analog of Methyl 3-fluorocyclopentane-1-carboxylate.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.

生物活性

Methyl 3-fluorocyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with a fluorine atom and a carboxylate group. The presence of the fluorine atom enhances the compound's stability and bioavailability, which are critical for its interactions with biological targets.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The fluorine atom can improve binding affinity and selectivity, which may lead to modulation of biochemical pathways. This property makes it a valuable candidate for drug design and development.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Some studies suggest that carboxylic acid derivatives can inhibit bacterial growth, indicating potential use as antimicrobial agents.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The specific mechanisms through which this compound exerts anticancer effects require further empirical studies.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antitumor Activity : Research has demonstrated that fluorinated cyclopentane derivatives can serve as effective antitumor agents. For instance, studies involving structurally similar compounds have shown significant inhibition of tumor growth in vitro and in vivo models .

- PET Imaging Applications : Fluorinated compounds like this compound have been investigated for their utility in positron emission tomography (PET) imaging. These studies highlight the compound's potential in cancer diagnosis by assessing its uptake in various tumor types .

- Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes reveal that it may act as an inhibitor or modulator, impacting metabolic pathways crucial for cancer progression .

Data Table: Comparison of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-fluorocyclopentane-1-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves fluorination of cyclopentanecarboxylate precursors. Key methods include:

- Electrophilic fluorination : Using Selectfluor or similar reagents under anhydrous conditions.

- Nucleophilic substitution : Reacting 3-hydroxy or 3-bromo cyclopentanecarboxylate derivatives with KF or CsF in polar aprotic solvents (e.g., DMF) at 60–80°C .

Critical factors : - Temperature control (higher temperatures risk decarboxylation).

- Catalyst choice (e.g., acidic catalysts like H2SO4 improve esterification efficiency ).

Data Table :

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Electrophilic fluorination | Selectfluor, CH3CN, 40°C | 65–75 | >95 |

| Nucleophilic substitution | KF, DMF, 80°C | 50–60 | 90–95 |

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Answer:

- NMR : 1H/13C/19F NMR confirm regiochemistry and purity. Key signals:

- 19F NMR : δ -180 to -190 ppm (CF coupling with adjacent protons) .

- 1H NMR : Multiplets for cyclopentane protons (δ 1.8–2.5 ppm) and ester methyl (δ 3.7 ppm) .

- X-ray crystallography : Resolves puckering conformation (e.g., using SHELX for refinement ).

- Mass spectrometry : ESI-MS confirms molecular ion [M+H]+ at m/z 161.

Advanced Research Questions

Q. How does ring puckering affect the compound’s reactivity in substitution reactions?

Answer: The cyclopentane ring adopts non-planar conformations (e.g., envelope or twist), quantified via Cremer-Pople puckering coordinates .

- Envelope conformation : Increases steric hindrance at C3, slowing nucleophilic substitution.

- Twist conformation : Stabilizes transition states via hyperconjugation with the ester group.

Methodology : - Computational modeling (DFT) to map energy barriers for different conformers .

- Kinetic studies comparing reaction rates with rigid analogs (e.g., bicyclic derivatives) .

Q. How can discrepancies in reported bioactivity data be resolved?

Answer: Contradictions arise from:

- Impurity profiles : Trace fluorinated byproducts (e.g., difluoro derivatives) may confound assays .

- Solvent effects : Polar solvents stabilize the compound’s zwitterionic form, altering membrane permeability .

Resolution strategies : - HPLC-MS purification to >99% purity.

- SAR studies : Compare activity of analogs (e.g., 3-chloro or 3-methyl derivatives) to isolate fluorine-specific effects .

Q. What computational tools predict the compound’s behavior in catalytic systems?

Answer:

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., esterases) using AMBER or GROMACS .

- Docking studies (AutoDock Vina) : Identify binding poses in hydrophobic pockets .

Key finding : The fluorine atom’s electronegativity disrupts hydrogen bonding, reducing enzymatic hydrolysis rates compared to non-fluorinated analogs .

Q. How do steric and electronic effects influence its use as a chiral building block?

Answer:

- Steric effects : The 3-fluorine creates a stereoelectronic bias, favoring axial attack in asymmetric catalysis.

- Electronic effects : Fluorine’s −I effect activates the ester carbonyl toward nucleophilic addition.

Experimental validation : - Chiral HPLC to assess enantiomeric excess (e.g., using Chiralpak IG columns) .

- Kinetic resolution : Compare reaction rates with enantiopure catalysts (e.g., Ru-BINAP complexes) .

Methodological Guidelines

Handling and Stability

- Storage : 2–8°C in amber vials to prevent photodegradation .

- Incompatibilities : Avoid strong bases (risk of ester hydrolysis) and oxidizing agents (risk of defluorination) .

Toxicity and Safety

- Limited ecotoxicological data; assume moderate acute toxicity (LD50 ~500 mg/kg in rodents) .

- Use PPE: Nitrile gloves, fume hood, and eye protection during synthesis .

Comparative Data

| Property | This compound | 3-Methyl analog | 3-Chloro analog |

|---|---|---|---|

| LogP (octanol-water) | 1.2 | 1.8 | 1.5 |

| Melting Point (°C) | -10 (liquid) | 25 | 15 |

| Hydrolysis t1/2 (pH 7) | 48 h | 12 h | 24 h |

属性

IUPAC Name |

methyl 3-fluorocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-10-7(9)5-2-3-6(8)4-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRURXXPYRQMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。